S-Diphenylmethyl-L-cysteine S-Diphenylmethyl-L-cysteine
Brand Name: Vulcanchem
CAS No.: 5191-80-0
VCID: VC21537728
InChI: InChI=1S/C16H17NO2S/c17-14(16(18)19)11-20-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11,17H2,(H,18,19)
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(C(=O)O)N
Molecular Formula: C16H17NO2S
Molecular Weight: 287.4 g/mol

S-Diphenylmethyl-L-cysteine

CAS No.: 5191-80-0

Cat. No.: VC21537728

Molecular Formula: C16H17NO2S

Molecular Weight: 287.4 g/mol

* For research use only. Not for human or veterinary use.

S-Diphenylmethyl-L-cysteine - 5191-80-0

CAS No. 5191-80-0
Molecular Formula C16H17NO2S
Molecular Weight 287.4 g/mol
IUPAC Name 2-amino-3-benzhydrylsulfanylpropanoic acid
Standard InChI InChI=1S/C16H17NO2S/c17-14(16(18)19)11-20-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11,17H2,(H,18,19)
Standard InChI Key SHOGZCIBPYFZRP-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)SC[C@@H](C(=O)[O-])[NH3+]
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(C(=O)O)N
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(C(=O)O)N

Chemical Structure and Properties

S-Diphenylmethyl-L-cysteine (also known as S-DPM-L-cysteine) is a protected amino acid with the molecular formula C31H27NO4S and a molecular weight of 509.6 g/mol . The compound features L-cysteine with its sulfur atom protected by a diphenylmethyl (benzhydryl) group, which consists of two phenyl rings connected to a central carbon atom.

Physical Properties

The physical properties of S-Diphenylmethyl-L-cysteine include:

PropertyValueReference
Molecular FormulaC31H27NO4S
Molecular Weight509.6 g/mol
Melting Point194-195°C
Specific Rotation[α]D25 +17.1° (c 2.9 in ethanolic 0.1N-HCl)
Physical StateSolid

The compound is characterized by its stability under mildly acidic and basic conditions, making it particularly useful for peptide synthesis strategies requiring orthogonal protection schemes.

Structural Features

The structure of S-Diphenylmethyl-L-cysteine contains several key features:

  • An L-cysteine core with its standard amino and carboxylic acid groups

  • A diphenylmethyl (benzhydryl) group attached to the sulfur atom of cysteine

  • When incorporated into peptides, it can be selectively deprotected without affecting other protecting groups

This structure provides selective protection of the highly reactive thiol group of cysteine, preventing unwanted side reactions during peptide synthesis and other chemical transformations .

Synthesis Methods

Several methods have been developed for the synthesis of S-Diphenylmethyl-L-cysteine, with variations in efficiency, yield, and specificity. The most common approaches involve the reaction of L-cysteine with diphenylmethanol under specific conditions.

Applications in Peptide Chemistry

S-Diphenylmethyl-L-cysteine serves a critical role in peptide chemistry, particularly in the synthesis of complex peptides containing cysteine residues.

As a Protective Group for Cysteine

The primary application of S-diphenylmethyl-L-cysteine is as a protected form of cysteine for peptide synthesis. The S-diphenylmethyl (S-DPM) group effectively protects the highly reactive thiol side chain of cysteine during peptide coupling reactions, preventing undesired disulfide bond formation and other side reactions .

This protection is particularly valuable because:

  • The S-DPM group is stable under conditions used for removing other common protecting groups

  • It can be selectively removed when needed, allowing for controlled disulfide bond formation

  • It provides orthogonal protection strategies when multiple cysteines are present in a peptide sequence

Selective Deprotection Methods

A key advantage of the S-diphenylmethyl protecting group is its selective removal under specific conditions:

  • Trifluoroacetic acid: The S-DPM group can be removed by boiling trifluoroacetic acid, typically within 15 minutes . Importantly, this deprotection only occurs efficiently in the presence of aromatic compounds like phenol or anisole, which can trap the resulting diphenylmethyl cation .

  • Hydrogen bromide: Treatment with hydrogen bromide (2N HBr) at elevated temperatures (around 55°C) for 90 minutes can achieve up to 80% cleavage of the S-DPM group .

These selective deprotection methods allow for controlled manipulation of cysteine residues during peptide synthesis, particularly in the strategic formation of disulfide bridges in complex peptides .

Applications in Pharmaceutical Research

S-Diphenylmethyl-L-cysteine and its derivatives have found significant applications in pharmaceutical research and drug development.

Inhibitors of Puromycin-Sensitive Aminopeptidase

Recent research has demonstrated that compounds incorporating S-diphenylmethyl-L-cysteine can serve as potent inhibitors of puromycin-sensitive aminopeptidase (PSA), with potential applications in pain management .

A key finding in this research area is that diphenyl substitution on the cysteinyl sulfur resulted in more than a magnitude improvement in PSA inhibitory potency. Specifically, the 5′-chloro derivative of puromycin coupled to S-diphenylmethyl-L-cysteine (compound 19) showed remarkable selectivity for PSA over other aminopeptidases .

CompoundDescriptionPSA IC50 (μM)APN IC50 (μM)Selectivity (APN/PSA)
Puromycin (3)Reference compound9.7 ± 2.641 ± 6.64.3-fold
Compound 20S-diphenylcysteinyl-puromycin0.0074 ± 0.00090.42 ± 0.03257-fold
Compound 195′-chloro-S-diphenylcysteinyl-puromycin0.0078 ± 0.00092.644371-fold

This research highlights the importance of S-diphenylmethyl-L-cysteine derivatives in developing selective enzyme inhibitors, with potential applications in pain management through modulation of endogenous opioid signaling .

Broader Pharmaceutical Applications

Beyond specific enzyme inhibitors, S-diphenylmethyl-L-cysteine is utilized in pharmaceutical research for:

  • Synthesizing biologically active molecules, particularly those targeting neurological disorders, due to its ability to modulate neurotransmitter activity

  • Developing peptide-based therapeutics where controlled disulfide bond formation is critical for biological activity

  • Creating compounds with antioxidant properties that may reduce oxidative stress linked to aging and chronic diseases

Other Research Applications

S-Diphenylmethyl-L-cysteine has found utility across multiple scientific disciplines beyond pharmaceutical development.

Biochemical Research

In biochemical research, S-diphenylmethyl-L-cysteine serves as:

  • A valuable tool in studying protein interactions and enzyme activities, helping researchers understand cellular processes and disease mechanisms

  • A building block for the synthesis of peptides with defined disulfide bond patterns, which is crucial for studying structure-function relationships in proteins

  • A component in the development of small cationic antimicrobial peptides, which are being investigated as potential alternatives to conventional antibiotics

Synthesis of Cysteine and Cystine Peptides

S-Diphenylmethyl-L-cysteine plays a critical role in the synthesis of complex peptides containing cysteine and cystine residues, particularly those with multiple disulfide bridges.

Incorporation into Peptide Chains

For incorporation into peptide chains, S-diphenylmethyl-L-cysteine is typically:

  • N-protected with suitable groups such as Fmoc (9-fluorenylmethoxycarbonyl), Boc (tert-butyloxycarbonyl), or other protecting groups compatible with the chosen peptide synthesis strategy

  • Activated and coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) in combination with N-hydroxysuccinimide (NHS)

  • Selectively deprotected at the S-diphenylmethyl group at the appropriate stage of synthesis to allow for controlled disulfide bond formation

Application in Complex Peptide Synthesis

The selective nature of the S-diphenylmethyl protecting group makes it particularly valuable for the synthesis of:

  • Peptides with multiple cysteine residues where selective disulfide bond formation is required

  • Bioactive peptides where the correct disulfide bond pattern is critical for biological activity

  • Symmetrical or oxytocin-like peptides, where specific disulfide bridge formation is essential to the three-dimensional structure and function

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